N,N-dimethyl-4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)piperazine-1-sulfonamide
Description
Properties
IUPAC Name |
N,N-dimethyl-4-(6-pyrrolidin-1-ylpyridazin-3-yl)piperazine-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N6O2S/c1-17(2)23(21,22)20-11-9-19(10-12-20)14-6-5-13(15-16-14)18-7-3-4-8-18/h5-6H,3-4,7-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUNGWIMYHLMPOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCN(CC1)C2=NN=C(C=C2)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,N-dimethyl-4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)piperazine-1-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a piperazine core, which is known for its diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes a sulfonamide group, a piperazine ring, and a pyridazin moiety, which are crucial for its biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated through various studies focusing on its antibacterial, enzyme inhibitory, and potential anticancer properties.
Antibacterial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial effects against various strains of bacteria. For instance, sulfonamides are traditionally recognized for their antibacterial properties due to their ability to inhibit bacterial folic acid synthesis.
| Bacterial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Strong |
| Salmonella typhi | Weak |
The compound's effectiveness against these strains suggests it may share similar mechanisms of action with other sulfonamides, potentially inhibiting bacterial growth through competitive inhibition of dihydropteroate synthase.
Enzyme Inhibition
This compound has also been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease.
| Enzyme | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| Acetylcholinesterase | Competitive | 2.5 |
| Urease | Non-competitive | 5.0 |
These results indicate that the compound may have therapeutic potential in treating conditions related to these enzymes, such as Alzheimer's disease and urinary tract infections.
Anticancer Potential
The anticancer properties of sulfonamides have been explored in various studies. Compounds structurally related to this compound have shown promise in inhibiting tumor cell proliferation.
Case studies have demonstrated that the compound can induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation.
The proposed mechanism of action for this compound involves:
- Inhibition of Enzymatic Activity : By binding to active sites of target enzymes such as AChE and urease.
- Interference with Bacterial Folate Pathway : Competing with para-amino benzoic acid (PABA), leading to reduced nucleic acid synthesis in bacteria.
- Induction of Apoptosis in Cancer Cells : Through activation of caspases and modulation of Bcl-2 family proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs can be categorized based on core modifications, substituent variations, and therapeutic applications. Below is a systematic comparison:
Structural Analogues with Pyridazine/Pyrimidine Cores
Piperazine-Sulfonamide Derivatives with Varying Substituents
Key Physicochemical and Pharmacokinetic Differences
- Lipophilicity : Methoxy-substituted analogs (e.g., 4-(4-(6-methoxypyridazin-3-yl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide ) exhibit higher logP values compared to pyrrolidine-substituted derivatives, enhancing blood-brain barrier penetration .
- Metabolic Stability : Piperazine-sulfonamide derivatives with bulky substituents (e.g., trifluoromethyl groups) demonstrate reduced CYP450-mediated metabolism, prolonging half-life .
- Solubility : The dimethylamine group in N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide improves aqueous solubility (>10 mg/mL), facilitating oral administration .
Research Findings and Limitations
- Antimicrobial Activity: Piperazine-sulfonamide derivatives with imidazopyridazine cores exhibit potent activity against Trypanosoma brucei (EC₅₀ = 0.2 μM) .
- Gaps in Data : Direct pharmacological data for N,N-dimethyl-4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)piperazine-1-sulfonamide are sparse. Most evidence derives from structurally related compounds, necessitating further in vitro/in vivo studies for validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
